2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C12H13N3O2S
Preparation Methods
The synthesis of 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 2-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 2-amino-N-(pyridin-4-ylmethyl)benzenesulfonamide
These compounds share similar structural features but differ in the position of the pyridine ring, which can influence their biological activity and specificity .
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c13-11-5-1-2-6-12(11)18(16,17)15-9-10-4-3-7-14-8-10/h1-8,15H,9,13H2 |
InChI Key |
ZVFURJSPIFYAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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